3-[(benzyloxy)methyl]quinazolin-4(3H)-one
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Overview
Description
3-[(Benzyloxy)methyl]quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with a benzyloxy methyl group attached at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(benzyloxy)methyl]quinazolin-4(3H)-one typically involves the reaction of anthranilic acid derivatives with benzyl halides under basic conditions. One common method is the cyclization of 2-aminobenzyl alcohol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry approaches to minimize waste and improve efficiency. Microwave-assisted synthesis and the use of deep eutectic solvents have also been explored for the synthesis of quinazolinone derivatives .
Chemical Reactions Analysis
Types of Reactions
3-[(Benzyloxy)methyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazolinone.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the 3-position or other positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 3-[(benzyloxy)methyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinazolin-4(3H)-one: Similar structure but with a methyl group at the 2-position.
3-Aminoquinazolin-4(3H)-one: Contains an amino group at the 3-position instead of a benzyloxy methyl group.
2,3-Disubstituted Quinazolinones: Various derivatives with different substituents at the 2 and 3 positions.
Uniqueness
3-[(Benzyloxy)methyl]quinazolin-4(3H)-one is unique due to the presence of the benzyloxy methyl group, which can influence its biological activity and chemical reactivity. This compound has shown promising results in preliminary studies, making it a potential candidate for further research and development .
Properties
Molecular Formula |
C16H14N2O2 |
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Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-(phenylmethoxymethyl)quinazolin-4-one |
InChI |
InChI=1S/C16H14N2O2/c19-16-14-8-4-5-9-15(14)17-11-18(16)12-20-10-13-6-2-1-3-7-13/h1-9,11H,10,12H2 |
InChI Key |
SNGLEECSNMWGIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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